molecular formula C21H20O2S B5457305 4-(mesitylsulfonyl)biphenyl

4-(mesitylsulfonyl)biphenyl

Cat. No.: B5457305
M. Wt: 336.4 g/mol
InChI Key: SUDTVKVDKDMVSQ-UHFFFAOYSA-N
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Description

4-(Mesitylsulfonyl)biphenyl is an advanced organic intermediate of significant interest in research and development, particularly in the fields of organic synthesis and materials science. This compound features a biphenyl backbone functionalized with a mesitylsulfonyl group, making it a valuable precursor for constructing more complex molecular architectures. Its primary research applications include serving as a key building block in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to create novel extended conjugated systems. Furthermore, the sulfonyl group can act as a directing group in C-H functionalization reactions or as a versatile handle that can be modified or removed under specific conditions. Researchers also explore its potential in the development of organic electronic materials, such as ligands for metal-organic frameworks (MOFs) or components for liquid crystalline materials, due to the molecular rigidity imparted by the biphenyl system. This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1,3,5-trimethyl-2-(4-phenylphenyl)sulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O2S/c1-15-13-16(2)21(17(3)14-15)24(22,23)20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDTVKVDKDMVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural and electronic properties of 4-(mesitylsulfonyl)biphenyl with analogous compounds:

Compound Substituent(s) Molecular Weight (g/mol) Dihedral Angle (°) Key Electronic Effects
4-(Mesitylsulfonyl)biphenyl -SO₂-C₆H₂-2,4,6-Me₃ (para) ~316.4* Likely >10°† Strong electron-withdrawing (sulfonyl), steric hindrance
4-Phenylphenol -OH (para) 170.21 ~0° (planar) Electron-donating (hydroxyl)
4-Benzoylbiphenyl -C(O)C₆H₅ (para) 258.33 8.0° Moderate electron-withdrawing (carbonyl)
4-(Methylsulfonyl)phenylacetic Acid -SO₂CH₃ (para) + -CH₂COOH 214.24 N/A Electron-withdrawing (sulfonyl), polar (carboxylic acid)
4'-Methanesulfonyl-biphenyl-4-ylamine HCl -SO₂CH₃ (para) + -NH₂ (para) 283.77 N/A Electron-withdrawing (sulfonyl), basic (amine)

*Calculated based on formula.

Key Observations :

  • Steric Effects : The mesitylsulfonyl group in 4-(mesitylsulfonyl)biphenyl introduces greater steric hindrance compared to smaller substituents like -SO₂CH₃ or -OH. This reduces molecular planarity, as seen in the larger inferred dihedral angle compared to 4-benzoylbiphenyl (8.0°) .
  • Electronic Effects : Sulfonyl groups are strongly electron-withdrawing, altering reaction pathways (e.g., directing nucleophilic attacks to ortho positions under acidic conditions, as shown in ) . In contrast, hydroxyl or amine groups are electron-donating or basic, respectively .

Physical and Optical Properties

  • Planarity and Stacking: The near-planar structure of 4-benzoylbiphenyl (8.0° dihedral angle) facilitates π-π stacking, relevant for luminescence applications . In contrast, 4-(mesitylsulfonyl)biphenyl’s reduced planarity may hinder stacking but enhance solubility in nonpolar solvents.
  • Phosphorescence : Ortho-substituted biphenyls (e.g., 3-bromobiphenyl) exhibit lower phosphorescence yields due to increased intersystem crossing rates . The mesitylsulfonyl group’s electron-withdrawing nature could similarly quench excited states, affecting optical applications.

Q & A

Q. What are the recommended synthetic routes for 4-(mesitylsulfonyl)biphenyl, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via sulfonylation of biphenyl derivatives using mesitylsulfonyl chloride as a key precursor. A typical procedure involves:

Friedel-Crafts Sulfonylation : Reacting biphenyl with mesitylsulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol) yield >95% purity. Monitor by TLC and NMR for byproduct removal.
Critical Note : Steric hindrance from the mesityl group may reduce reaction efficiency; elevated temperatures (50–60°C) improve yields .

Q. Which analytical techniques are most effective for structural characterization of 4-(mesitylsulfonyl)biphenyl?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Aromatic proton splitting patterns (e.g., para-substituted biphenyl) and mesityl methyl protons (singlet at δ 2.3–2.6 ppm) confirm substitution .
  • ¹³C NMR : Sulfonyl carbon resonance at δ 45–50 ppm.
  • X-ray Crystallography : Resolves dihedral angles between biphenyl rings (typically 8–51° for derivatives) and confirms sulfonyl group geometry .
  • Mass Spectrometry : High-resolution MS (ESI or EI) validates molecular weight (e.g., [M+H]⁺ for C₁₉H₁₈O₂S: calc. 318.10, observed 318.09) .

Advanced Research Questions

Q. How does the electronic structure of 4-(mesitylsulfonyl)biphenyl influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing sulfonyl group activates the biphenyl ring for nucleophilic aromatic substitution (NAS) but deactivates it for electrophilic reactions. Computational studies (DFT) reveal:
  • HOMO-LUMO Gap : Reduced compared to unsubstituted biphenyl, enhancing charge-transfer interactions.
  • Substituent Effects : Mesityl groups increase steric bulk, limiting access to the sulfonyl moiety in Pd-catalyzed couplings. Optimize using bulky ligands (e.g., XPhos) to prevent catalyst poisoning .

Q. What strategies resolve contradictions in reported biological activity data for 4-(mesitylsulfonyl)biphenyl derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition assays often arise from:
  • Solubility Variability : Use DMSO-d6 for NMR-based solubility profiling; adjust assay buffers (e.g., add 1% Tween-20) .
  • Metabolic Stability : Pre-incubate derivatives with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation).
  • Control Experiments : Include parent biphenyl and mesitylsulfonyl chloride to isolate the sulfonyl group’s contribution .

Q. Can 4-(mesitylsulfonyl)biphenyl serve as a photoactive probe in triplet-state studies?

  • Methodological Answer : Yes, its biphenyl core and sulfonyl group enable triplet-state applications:
  • Phosphorescence : Measure at 77 K in ethanol glass; expect λ_em ≈ 450 nm with microsecond lifetimes.
  • ODMR (Optically Detected Magnetic Resonance) : Resolve zero-field splitting parameters to map triplet sublevels .
    Caution : Compare with 4-benzoylbiphenyl analogs, where sulfonyl substitution alters intersystem crossing rates .

Key Research Gaps

  • Mechanistic Studies : Elucidate the role of the mesitylsulfonyl group in enzyme inhibition via crystallography of target-ligand complexes.
  • Environmental Impact : Assess biodegradation pathways using OECD 301F assays to address persistence concerns .

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